molecular formula C10H8N2O2 B14909540 5-Cyano-3-cyclopropylpicolinic acid

5-Cyano-3-cyclopropylpicolinic acid

Cat. No.: B14909540
M. Wt: 188.18 g/mol
InChI Key: TWYIMVRAHAVKFL-UHFFFAOYSA-N
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Description

5-Cyano-3-cyclopropylpicolinic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol It is a derivative of picolinic acid, characterized by the presence of a cyano group and a cyclopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3-cyclopropylpicolinic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3-cyclopropylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-Cyano-3-cyclopropylpicolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyano-3-cyclopropylpicolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyano-3-cyclopropylpicolinic acid include other picolinic acid derivatives and compounds with cyano and cyclopropyl groups. Examples include:

Uniqueness

This compound is unique due to the specific combination of the cyano group and the cyclopropyl group on the picolinic acid scaffold. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-cyano-3-cyclopropylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-4-6-3-8(7-1-2-7)9(10(13)14)12-5-6/h3,5,7H,1-2H2,(H,13,14)

InChI Key

TWYIMVRAHAVKFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC(=C2)C#N)C(=O)O

Origin of Product

United States

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